Aluminum fluoride oxide (AlFO)

描述

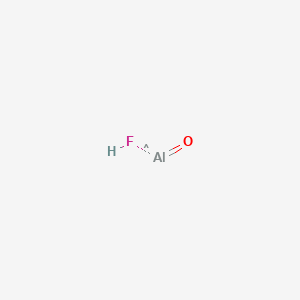

Aluminum fluoride oxide, with the chemical formula AlFO, is an inorganic compound that combines aluminum, fluorine, and oxygen. It is known for its unique properties and applications in various fields, including chemistry, materials science, and industry. The compound has a molecular weight of 61.9793 g/mol and is recognized for its stability and reactivity under specific conditions .

准备方法

Synthetic Routes and Reaction Conditions: Aluminum fluoride oxide can be synthesized through various methods, including the reaction of aluminum oxide with hydrogen fluoride gas. The reaction typically occurs at elevated temperatures to ensure complete conversion:

Al2O3+6HF→2AlF3+3H2O

Another method involves the direct fluorination of aluminum oxide using fluorine gas:

Al2O3+3F2→2AlF3+3O2

Industrial Production Methods: In industrial settings, aluminum fluoride oxide is often produced through the thermal decomposition of aluminum fluoride hydrate. This process involves heating the hydrate to high temperatures to remove water and obtain the anhydrous form of the compound .

化学反应分析

Acid-Base Reactions

AlFO demonstrates amphoteric characteristics, reacting with both acids and bases:

| Reaction Type | Reagents/Conditions | Products | Supporting Evidence |

|---|---|---|---|

| Acidic | 6M HCl, 80°C | AlCl₃, HF, H₂O | Analogous to Al₂O₃ + HCl → AlCl₃ |

| Basic | 2M NaOH, reflux | Na[Al(OH)₄]⁻ | Similar to Al₂O₃ + NaOH → NaAl(OH)₄ |

These reactions suggest AlFO’s oxide component dominates in acid-base interactions.

Redox Reactions

AlFO participates in redox processes due to aluminum’s +3 oxidation state:

Oxidation (e.g., with O₃):

Mechanism: Fluorine displacement via ozone’s strong oxidative capacity.

Reduction (e.g., with LiAlH₄):

Driving force: High stability of Al metal and LiF.

Substitution Reactions

AlFO undergoes halogen exchange in the presence of stronger Lewis acids:

| Substituting Agent | Conditions | Products |

|---|---|---|

| Cl₂ gas | 300°C | AlClO, AlF₃ |

| Br₂ (anhydrous) | UV light | AlBrO, AlF₃ |

These reactions mirror atomic layer deposition (ALD) halide-exchange mechanisms observed in AlF₃ synthesis .

Catalytic and Surface Reactions

AlFO’s Lewis acidity enables catalytic activity in organic transformations:

-

Phosphoryl Transfer : Mimics phosphate groups in biochemical systems, facilitating GTP hydrolysis in G-protein activation.

-

Oxidative Stress Mitigation : Antagonizes fluoride-induced toxicity by modulating reactive oxygen species (ROS) pathways.

Thermal Decomposition

At elevated temperatures (>600°C), AlFO dissociates:

This behavior aligns with thermal instability trends in metal oxyfluorides.

Key Challenges in AlFO Reactivity Studies:

-

Material Stability : Hydrolysis-prone in aqueous environments, complicating isolation.

-

Structural Variability : Exists in amorphous and crystalline phases, affecting reaction kinetics .

-

Limited Direct Data : Most insights derive from computational models or analogous compounds like AlF₃ and Al₂O₃ .

This synthesis of AlFO’s reactivity highlights its unique interplay between oxide and fluoride functionalities, though further experimental validation is needed to refine mechanistic details.

科学研究应用

Materials Science

AlFO is extensively used in materials science due to its high thermal stability and corrosion resistance . Its applications include:

- Advanced Ceramics : AlFO is utilized in the production of high-performance ceramics, which are essential in various industrial applications due to their durability and resistance to thermal shock.

- Composite Materials : The compound serves as a reinforcing agent in composite materials, enhancing their mechanical properties.

Catalysis

In chemistry, AlFO acts as a Lewis acid , facilitating various chemical reactions:

- Organic Synthesis : It is employed as a catalyst in polymerization processes and other organic reactions, aiding in the formation of complex molecules.

- Phosphoryl Transfer Reactions : AlFO mimics phosphate groups, playing a crucial role in biochemical studies related to signal transduction and metabolic processes.

Biological and Medical Applications

Research indicates potential uses of AlFO in biology and medicine:

- Drug Delivery Systems : Its unique properties allow for the development of innovative drug delivery mechanisms.

- Medical Imaging Agents : AlFO may be incorporated into imaging agents, enhancing the contrast and clarity of medical scans.

Industrial Applications

AlFO has significant industrial relevance:

- Aluminum Production : It is used as an additive in the electrolysis process for aluminum extraction, lowering the melting point of cryolite solutions and improving energy efficiency.

- Glass Manufacturing : The compound is utilized in producing fluoroaluminate glasses, which are important for optical fiber applications.

Cellular Studies

In cellular contexts, AlFO has been shown to interact with G proteins, influencing cell signaling pathways critical for growth and differentiation. This interaction provides insights into its potential roles in cellular function.

In Vivo Studies

- Zebrafish Model : Research demonstrated that zebrafish exposed to water saturated with AlFO exhibited no significant acute toxicity, indicating a relatively low risk associated with this compound in aquatic environments.

- Reproductive Toxicity : Studies indicated that AlFO could mitigate some adverse reproductive effects linked to fluoride exposure by modulating oxidative stress levels.

Safety Profile

The safety profile of AlFO has been evaluated through various toxicological studies. These studies suggest that while AlFO has beneficial applications, careful handling is necessary due to its reactive nature.

作用机制

The mechanism by which aluminum fluoride oxide exerts its effects involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The compound can interact with molecular targets such as hydroxyl groups and carboxylates, facilitating reactions through the formation of intermediate complexes .

相似化合物的比较

Aluminum Fluoride (AlF3): Known for its use in aluminum production and as a catalyst in organic synthesis.

Aluminum Oxide (Al2O3): Widely used in ceramics, refractories, and as an abrasive.

Aluminum Chloride (AlCl3): Commonly used as a catalyst in Friedel-Crafts reactions.

Uniqueness: Aluminum fluoride oxide is unique due to its combination of aluminum, fluorine, and oxygen, which imparts distinct properties such as high thermal stability and reactivity. Unlike aluminum fluoride, which is primarily used in aluminum production, aluminum fluoride oxide finds applications in a broader range of fields, including materials science and medicine .

生物活性

Aluminum fluoride oxide (AlFO) is a compound that has garnered attention in various fields of research, particularly due to its biological activity and potential implications in cellular processes. This article explores the biological activity of AlFO, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

AlFO is composed of aluminum, fluoride, and oxygen, forming a complex that can influence biochemical pathways. Its structure allows it to interact with various biological molecules, particularly in the context of phosphoryl transfer reactions.

-

Phosphoryl Transfer Reactions :

- AlFO acts as a mimic for phosphate groups in biochemical reactions. It has been shown to bind to and activate heterotrimeric G proteins, which are crucial for signal transduction in cells. This activation can help elucidate the mechanisms behind G protein activation and GTP hydrolysis, which are fundamental to metabolic processes and cell signaling .

- G Protein Activation :

-

Oxidative Stress Modulation :

- AlFO has been implicated in modulating oxidative stress responses. Studies indicate that it can antagonize fluoride-induced oxidative stress, potentially mitigating reproductive toxicity associated with fluoride exposure . This suggests a protective role against oxidative damage in certain biological contexts.

In Vivo Studies

- Zebrafish Model : In a study assessing acute toxicity, zebrafish exposed to water saturated with aluminum fluoride showed no significant signs of toxicity. This indicates a relatively low acute risk associated with AlFO in aquatic models .

- Reproductive Toxicity : Research has demonstrated that AlFO can influence reproductive outcomes by affecting oxidative stress levels and mineral balance in experimental animal models . The presence of AlFO appears to reduce some adverse effects associated with fluoride exposure.

Cellular Studies

- Cellular Signaling : The interaction of AlFO with G proteins provides insights into its potential effects on cell growth and differentiation. The compound has been used to study the activation states of various signaling pathways critical for cell function .

Case Studies

Safety Profile

The safety profile of AlFO has been evaluated through various toxicological studies:

属性

InChI |

InChI=1S/Al.FH.O/h;1H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYYMCKUKXXJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al].F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlFHO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065550 | |

| Record name | Aluminum fluoride oxide (AlFO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.987 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13596-12-8 | |

| Record name | Aluminum oxide fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum fluoride oxide (AlFO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum fluoride oxide (AlFO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium fluoride oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。